TP-472
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Overview
Description
TP-472 is a potent BRD9/7 inhibitor (Kd values are 33 and 340 nM, respectively).
Scientific Research Applications
TP-472 as a Therapeutic Agent for Melanoma
This compound has been identified as a promising therapeutic agent for melanoma, a severe form of skin cancer. Research by Mason et al. (2021) found that this compound, a small molecule inhibitor targeting bromodomain-7/9, effectively inhibits melanoma growth in cell cultures and mouse models. This inhibitor works by downregulating genes encoding various extracellular matrix proteins and upregulating pro-apoptotic genes, thus suppressing cancer cell growth and inducing cell death.
TP Probes in Two-Photon Microscopy
While not directly related to this compound, it's relevant to mention the role of two-photon (TP) probes in scientific research. Sarkar et al. (2014) described the development of TP probes for metal ions in live tissues, utilizing two-photon microscopy (TPM) as a novel imaging tool. This study, detailed in Sarkar et al. (2014), highlights the significance of TP probes in biomedical research, offering a way to detect biological targets deep inside live tissue.
Additional Relevant Research
Other studies related to 'TP' but not specifically this compound, cover a wide range of topics from atmospheric scientific experiments (Zhao et al., 2017) to the use of TPV cells in energy conversion (Gamel et al., 2020). These studies show the diverse applications of TP-related technology and research.
Properties
Molecular Formula |
C20H19N3O2 |
---|---|
Molecular Weight |
333.391 |
IUPAC Name |
3-(6-Acetylpyrrolo[1,2-a]pyrimidin-8-yl)-N-cyclopropyl-4-methylbenzamide |
SMILES |
O=C(NC1CC1)C2=CC=C(C)C(C3=C4N=CC=CN4C(C(C)=O)=C3)=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TP-472; TP 472; TP472. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.